Cas no 1498308-34-1 ((3-oxobutyl)boronic acid)

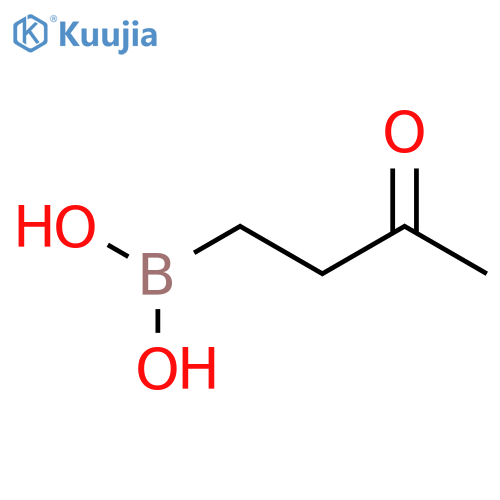

(3-oxobutyl)boronic acid structure

商品名:(3-oxobutyl)boronic acid

(3-oxobutyl)boronic acid 化学的及び物理的性質

名前と識別子

-

- Boronic acid, B-(3-oxobutyl)-

- (3-oxobutyl)boronic acid

-

- インチ: 1S/C4H9BO3/c1-4(6)2-3-5(7)8/h7-8H,2-3H2,1H3

- InChIKey: YESXQLIXXIFICA-UHFFFAOYSA-N

- ほほえんだ: B(CCC(=O)C)(O)O

(3-oxobutyl)boronic acid 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-152358-2500mg |

(3-oxobutyl)boronic acid |

1498308-34-1 | 2500mg |

$838.0 | 2023-09-26 | ||

| Enamine | EN300-152358-5000mg |

(3-oxobutyl)boronic acid |

1498308-34-1 | 5000mg |

$1240.0 | 2023-09-26 | ||

| Enamine | EN300-152358-10000mg |

(3-oxobutyl)boronic acid |

1498308-34-1 | 10000mg |

$1839.0 | 2023-09-26 | ||

| Enamine | EN300-152358-50mg |

(3-oxobutyl)boronic acid |

1498308-34-1 | 50mg |

$359.0 | 2023-09-26 | ||

| Enamine | EN300-152358-10.0g |

(3-oxobutyl)boronic acid |

1498308-34-1 | 10g |

$855.0 | 2023-06-05 | ||

| Enamine | EN300-152358-0.5g |

(3-oxobutyl)boronic acid |

1498308-34-1 | 0.5g |

$190.0 | 2023-06-05 | ||

| Enamine | EN300-152358-2.5g |

(3-oxobutyl)boronic acid |

1498308-34-1 | 2.5g |

$389.0 | 2023-06-05 | ||

| Enamine | EN300-152358-100mg |

(3-oxobutyl)boronic acid |

1498308-34-1 | 100mg |

$376.0 | 2023-09-26 | ||

| Enamine | EN300-152358-1000mg |

(3-oxobutyl)boronic acid |

1498308-34-1 | 1000mg |

$428.0 | 2023-09-26 | ||

| Enamine | EN300-152358-1.0g |

(3-oxobutyl)boronic acid |

1498308-34-1 | 1g |

$199.0 | 2023-06-05 |

(3-oxobutyl)boronic acid 関連文献

-

Mark E. Light,Michael B. Hursthouse,Daniel J. Price Dalton Trans., 2011,40, 2983-2994

-

Taku Shoji,Shuhei Sugiyama,Takanori Araki,Akira Ohta,Ryuta Sekiguchi,Shunji Ito,Shigeki Mori,Tetsuo Okujima,Masafumi Yasunami Org. Biomol. Chem., 2017,15, 3917-3923

-

James K. Harper,David M. Grant Phys. Chem. Chem. Phys., 2007,9, 6083-6097

1498308-34-1 ((3-oxobutyl)boronic acid) 関連製品

- 1396706-70-9(1-(2-chlorophenyl)methyl-3-cyclopropyl-4-phenyl-4,5-dihydro-1H-1,2,4-triazol-5-one)

- 2228649-48-5(1-(3-tert-butylphenyl)-2-(methylamino)ethan-1-one)

- 895642-50-9(3-(4-chlorobenzenesulfonyl)-N-(4-methoxyphenyl)methyl-6-methylquinolin-4-amine)

- 1261646-33-6(2-Chloro-4-(difluoromethyl)benzonitrile)

- 1341561-40-7(2-Benzylpyrimidine-4-carboxylic acid)

- 1273610-58-4(3-Benzofuranamine, 5-chloro-7-fluoro-2,3-dihydro-)

- 149910-78-1(Benzene, 2-(bromomethyl)-1-(3-bromopropyl)-4-methyl-)

- 2228525-09-3(3-2-(2,4,5-trifluorophenyl)ethylpyrrolidine)

- 7228-52-6(2,2-dimethylcycloheptan-1-one)

- 26464-05-1(2-Bromo-3-methylbutyrylbromide)

推奨される供給者

Hubei Cuiyuan Biotechnology Co.,Ltd

ゴールドメンバー

中国のサプライヤー

試薬

Hubei Changfu Chemical Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Taian Jiayue Biochemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Nanjing jingzhu bio-technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

上海贤鼎生物科技有限公司

ゴールドメンバー

中国のサプライヤー

大量